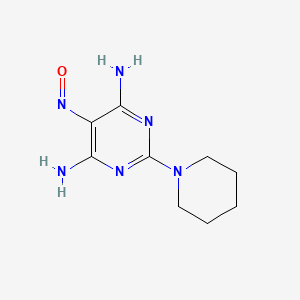
5-Nitroso-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with nitroso and piperidyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine typically involves the reaction of 2,4,6-triaminopyrimidine with sodium nitrite in dilute acetic acid . The process begins with the preparation of 2,4,6-triaminopyrimidine, which is then treated with sodium nitrite to introduce the nitroso group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The piperidyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-nitro-2-(1-piperidyl)pyrimidine-4,6-diamine.
Reduction: 5-amino-2-(1-piperidyl)pyrimidine-4,6-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The piperidyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the piperidyl group.
2-(1-piperidyl)pyrimidine-4,6-diamine: Similar structure but lacks the nitroso group.
Uniqueness
5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitroso and piperidyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
19791-46-9 |
|---|---|
Molekularformel |
C9H14N6O |
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
5-nitroso-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H14N6O/c10-7-6(14-16)8(11)13-9(12-7)15-4-2-1-3-5-15/h1-5H2,(H4,10,11,12,13) |
InChI-Schlüssel |
UDLVGEHHKVEDQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)N)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



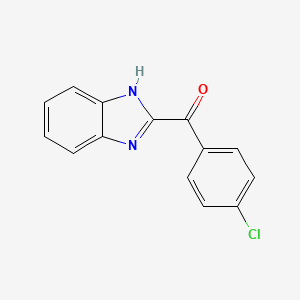
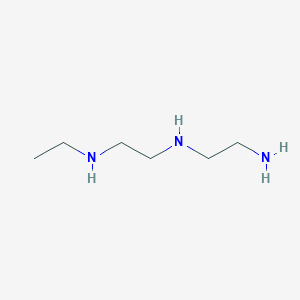
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
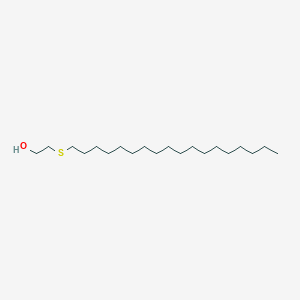
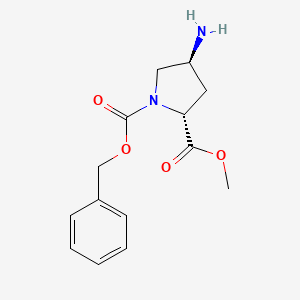
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
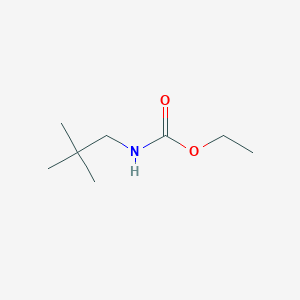
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
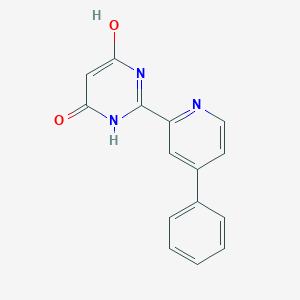


![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
